molecular formula C14H10N4OS B487128 6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 573973-89-4

6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B487128
CAS No.: 573973-89-4
M. Wt: 282.32g/mol
InChI Key: AWHGOBQSVGUFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of furan, triazole, and thiadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a furan derivative with a triazole-thiadiazole precursor in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound might exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers could study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential use as drugs. Their ability to interact with specific enzymes or receptors could make them candidates for treating various diseases.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of bacteria by targeting specific enzymes or disrupting cell membranes. Molecular targets could include enzymes involved in DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Furan-2-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(Furan-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(Furan-2-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(Furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for example, might enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

573973-89-4

Molecular Formula

C14H10N4OS

Molecular Weight

282.32g/mol

IUPAC Name

6-(furan-2-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4OS/c1-9-4-6-10(7-5-9)12-15-16-14-18(12)17-13(20-14)11-3-2-8-19-11/h2-8H,1H3

InChI Key

AWHGOBQSVGUFPR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CO4

Origin of Product

United States

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